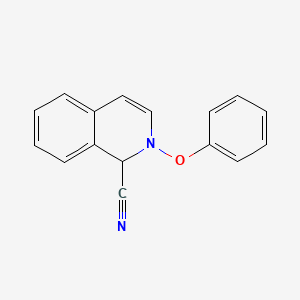
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides with arylboronic acids . This reaction proceeds via intramolecular cyclization, followed by transmetallation with the arylboronic acid of the resulting allylpalladium intermediate. The reaction conditions typically involve the use of palladium acetate (Pd(OAc)2), triphenylphosphine (P(o-tolyl)3), and sodium hydroxide (NaOH) in a dioxane/water mixture at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have significant biological activities.
Applications De Recherche Scientifique
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, some derivatives of isoquinoline are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition can lead to antibacterial effects. The exact molecular pathways and targets can vary depending on the specific structure of the derivative.
Comparaison Avec Des Composés Similaires
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:
1,2-Dihydroisoquinoline-1-carboxylates: These compounds also exhibit significant biological activities and are synthesized using similar methods.
Substituted 1,2-dihydroisoquinolines: These compounds have diverse applications in medicinal chemistry and are often used as intermediates in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific phenoxy and carbonitrile functional groups, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
142714-79-2 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-phenoxy-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C16H12N2O/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)19-14-7-2-1-3-8-14/h1-11,16H |
Clé InChI |
AFEUONPNKVXQLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)ON2C=CC3=CC=CC=C3C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


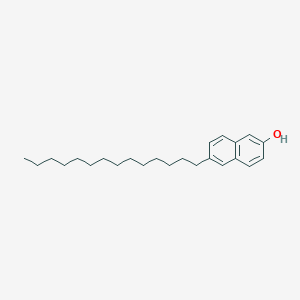
![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)

![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
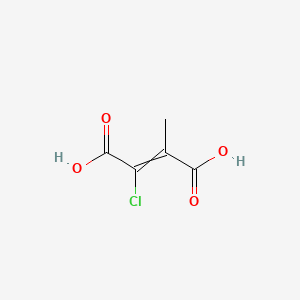
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)

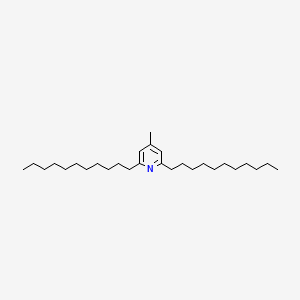
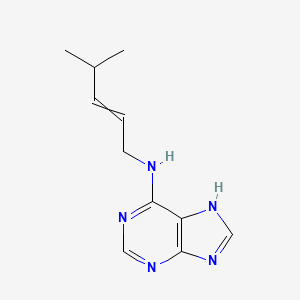

![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)
